

# Non-Invasive Airway Assessment: A Comparative Validation with Methacholine Challenge

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The methacholine challenge test is a well-established method for diagnosing and quantifying airway hyperresponsiveness (AHR), a key characteristic of asthma.[1][2] However, this test can be time-consuming and may cause discomfort for patients.[3] Consequently, there is a growing interest in non-invasive methods for assessing airway function. This guide provides a comprehensive comparison of prominent non-invasive techniques—Impulse Oscillometry (IOS), Fractional Exhaled Nitric Oxide (FeNO), and Spirometry—validated against the gold-standard methacholine challenge.

## **Comparative Analysis of Diagnostic Accuracy**

The following tables summarize the performance of various non-invasive airway assessment parameters in predicting the outcome of a methacholine challenge test.

Table 1: Impulse Oscillometry (IOS) vs. Spirometry in Methacholine Challenge



Paramet er	Method	Sensitiv ity (%)	Specific ity (%)	Positive Predicti ve Value (PPV) (%)	Negativ e Predicti ve Value (NPV) (%)	Area Under ROC Curve (AUC)	Study Populati on
R5 (Respirat ory Resistan ce at 5 Hz)	IOS	87.3	64.6	64.6	-	0.653	adults with AHR symptom s and normal baseline spirometr y[4][5][6] [7]
FEV1 (Forced Expirator y Volume in 1s)	Spiromet ry	39.1	85.4	30.1	-	-	adults with AHR symptom s and normal baseline spirometr y[4][5][6] [7]
X5 (Reactan ce at 5 Hz)	IOS	36	85	-	-	-	children with suspecte d asthma[8]

Table 2: Fractional Exhaled Nitric Oxide (FeNO) in Predicting Positive Methacholine Challenge



FeNO Cut-off (ppb)	Sensitivit y (%)	Specificit y (%)	Positive Predictiv e Value (PPV) (%)	Negative Predictiv e Value (NPV) (%)	Area Under ROC Curve (AUC)	Study Populatio n
>50	12	89	17	84	0.572	774 corticoster oid-naive adults with normal FEV1[10]
Combined with RV/TLC	59	85	-	-	0.79	patients in a discovery cohort[3]
Combined with RV/TLC and FEV1	39	77	-	-	0.77	patients in a validation cohort[3]
43 (<55 years)	-	-	-	-	0.865 (with FEF50%) / 0.883 (with FEF25- 75%)	534 patients in a discovery cohort[11] [12]
48 (≥55 years)	-	-	-	-	0.851 (with FEF50%) / 0.844 (with FEF25- 75%)	patients in a discovery cohort[11]

## **Experimental Protocols**

A clear understanding of the experimental design is crucial for interpreting the validation data. The following sections detail the methodologies employed in the cited studies.



## **Methacholine Challenge Protocol**

The methacholine challenge test is performed to assess airway hyperresponsiveness by inducing bronchoconstriction in a controlled setting.[2]

#### Patient Preparation:

 Subjects are typically asked to abstain from using bronchodilator inhalers, oral beta-agonists, cromolyns, xanthines, and anti-cholinergics for a specified period before the test (e.g., 6-24 hours).[13]

#### Procedure:

- Baseline Measurements: Baseline spirometry and/or IOS measurements are taken.
- Saline Inhalation: The subject inhales a bolus of 0.9% saline as a control.
- Methacholine Administration: Increasing doses of methacholine are administered via a nebulizer. Common protocols include the 5-breath dosimeter method and the 2-minute tidal breathing method.[13][14]
- Post-Dose Measurements: After each methacholine dose, IOS measurements are typically performed at 60 seconds, followed by spirometry at 90 seconds.[13]
- Stopping Criteria: The test is stopped when one of the following occurs:
  - A decrease of ≥20% in FEV1 is observed.[13]
  - The maximum provocation concentration is reached.[13]
  - The subject feels symptomatically unwell.[13]

The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) is then calculated.[15]

### **Non-Invasive Assessment Protocols**

Impulse Oscillometry (IOS):



- IOS is an effort-independent technique that measures respiratory system impedance (resistance and reactance) using small pressure oscillations superimposed on tidal breathing.[5]
- Measurements are taken for at least 30 seconds, and key parameters include resistance at 5 Hz (Rrs5) and 20 Hz (Rrs20), and reactance at 5 Hz (Xrs5).[15]
- A positive response in some studies is defined as a 40% increase in baseline R5.[4][6][7]

Fractional Exhaled Nitric Oxide (FeNO):

- FeNO is a non-invasive marker of eosinophilic airway inflammation.[16]
- The measurement involves the patient exhaling into a device that analyzes the concentration of nitric oxide.
- FeNO levels can be influenced by repeated spirometry maneuvers, which may reduce the measured values.[16]

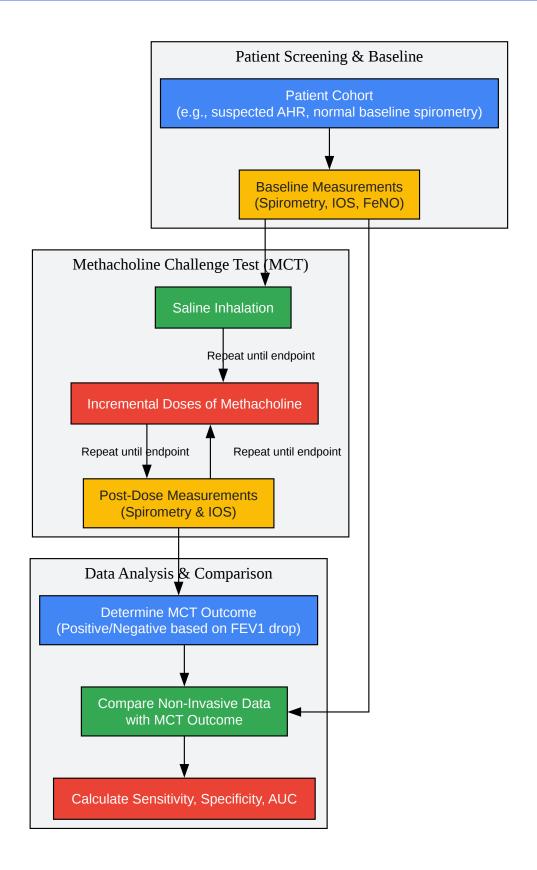
#### Spirometry:

- Spirometry is a standard pulmonary function test that measures the volume and/or flow of air that an individual can inhale or exhale.
- The key parameter used in methacholine challenge validation is the Forced Expiratory Volume in one second (FEV1). A significant drop in FEV1 indicates airway narrowing.

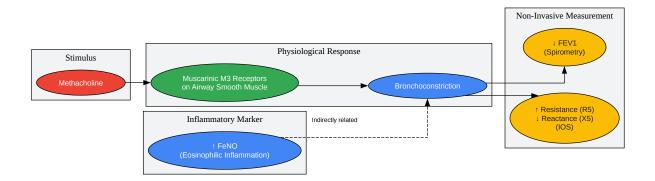
## **Visualizing the Validation Workflow**

The following diagrams illustrate the logical flow of the validation studies, comparing non-invasive assessments with the methacholine challenge.









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